An In-depth Technical Guide to 4-(10H-phenothiazin-10-yl)benzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(10H-phenothiazin-10-yl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(10H-phenothiazin-10-yl)benzaldehyde, a key heterocyclic building block in the fields of medicinal chemistry, materials science, and organic electronics. This document delves into the core chemical properties, a detailed synthesis protocol, and the potential applications of this versatile molecule, offering field-proven insights for researchers and developers.
Molecular Structure and Physicochemical Properties
4-(10H-phenothiazin-10-yl)benzaldehyde possesses a unique molecular architecture, integrating the electron-rich, tricyclic phenothiazine core with an electrophilic benzaldehyde moiety. This combination of donor and acceptor characteristics imparts interesting electronic and optical properties to the molecule. The phenothiazine nucleus is not planar but has a characteristic butterfly-like conformation.
Below is a summary of the key physicochemical properties of 4-(10H-phenothiazin-10-yl)benzaldehyde.
| Property | Value | Source |
| CAS Number | 866327-14-2 | [1][2][3] |
| Molecular Formula | C₁₉H₁₃NOS | [1][2][4] |
| Molecular Weight | 303.38 g/mol | [1][2][3] |
| IUPAC Name | 4-(10H-phenothiazin-10-yl)benzaldehyde | [2][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][2][3] |
| SMILES | O=CC1=CC=C(N2C3=C(C=CC=C3)SC4=CC=CC=C24)C=C1 | [2][4] |
| InChIKey | BANPAEPLIQARSI-UHFFFAOYSA-N | [1][4] |
Structural Diagram:
Caption: 2D structure of 4-(10H-phenothiazin-10-yl)benzaldehyde.
Synthesis Protocol
The synthesis of 4-(10H-phenothiazin-10-yl)benzaldehyde is most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann coupling reaction. These cross-coupling methods facilitate the formation of the crucial C-N bond between the phenothiazine nitrogen and the phenyl ring of 4-fluorobenzaldehyde or 4-bromobenzaldehyde. Below is a representative protocol based on the Buchwald-Hartwig reaction, which is often favored for its milder reaction conditions and broader substrate scope.
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of the target molecule.
Detailed Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for similar N-arylations of phenothiazine derivatives.
Materials:
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Phenothiazine
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4-Bromobenzaldehyde
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add phenothiazine (1.0 eq.), 4-bromobenzaldehyde (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
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Solvent and Base Addition: To the flask, add anhydrous toluene, followed by the careful addition of sodium tert-butoxide (1.4 eq.).
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Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and inorganic salts. The filter cake is washed with toluene.
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Extraction and Washing: The combined organic filtrate is washed sequentially with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-(10H-phenothiazin-10-yl)benzaldehyde as a solid.
Spectroscopic and Analytical Data
Characterization of 4-(10H-phenothiazin-10-yl)benzaldehyde relies on a combination of spectroscopic techniques. While a complete dataset for the pure compound is not available in a single source, the following represents expected and reported data for closely related structures.
| Technique | Expected/Reported Data |
| ¹H NMR | Aromatic protons of the phenothiazine moiety are expected in the range of δ 6.0-7.5 ppm. The protons of the benzaldehyde ring will appear as doublets around δ 7.2-8.0 ppm. The aldehydic proton will be a singlet at approximately δ 9.7-10.0 ppm. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 115-150 ppm. The carbonyl carbon of the aldehyde is expected to be significantly downfield, around δ 190-195 ppm. |
| IR (KBr) | Characteristic peaks are expected for C-H stretching of aromatic rings (~3050 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers. |
| UV-Vis | Phenothiazine derivatives typically exhibit strong absorption bands in the UV-Vis region due to π-π* transitions within the aromatic system. |
| Mass Spec. | ESI-MS: m/z [M+1]⁺ at 304.08. |
Reactivity and Applications
The dual functionality of 4-(10H-phenothiazin-10-yl)benzaldehyde makes it a valuable intermediate in organic synthesis.
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Reactivity of the Aldehyde Group: The aldehyde functionality can undergo a wide range of classical organic reactions, including:
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Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
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Reductive amination to synthesize secondary and tertiary amines.
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Knoevenagel and aldol condensations.
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Oxidation to the corresponding carboxylic acid.
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Reduction to the corresponding alcohol.
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Applications in Materials Science: The electron-donating phenothiazine core coupled with the accepting nature of the benzaldehyde makes this molecule a building block for donor-acceptor materials. These materials are of interest in the development of:
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Organic light-emitting diodes (OLEDs).
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Organic photovoltaics (OPVs).
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Covalent Organic Frameworks (COFs) for applications in catalysis and gas storage.[5]
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Applications in Medicinal Chemistry: The phenothiazine scaffold is a well-established pharmacophore found in numerous drugs, particularly antipsychotics.[4] The aldehyde group in 4-(10H-phenothiazin-10-yl)benzaldehyde provides a convenient handle for the synthesis of more complex derivatives for biological screening. Potential therapeutic areas include:
Safety and Handling
4-(10H-phenothiazin-10-yl)benzaldehyde should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Store in a cool, dry place under an inert atmosphere.[1]
Conclusion
4-(10H-phenothiazin-10-yl)benzaldehyde is a pivotal synthetic intermediate with significant potential in the development of advanced materials and novel therapeutic agents. Its synthesis via modern cross-coupling methodologies is well-established, and its versatile reactivity allows for a wide range of chemical transformations. This guide provides a foundational understanding for researchers looking to exploit the unique properties of this valuable compound.
References
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Supporting Information for: Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. (2023, September 27). [Journal Name]. Retrieved from [Link]
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PubChem. (n.d.). 4-(10H-phenothiazin-10-yl)benzaldehyde. Retrieved from [Link]
